2-(Di-tert-butylphosphino)biphenyl

Vue d'ensemble

Description

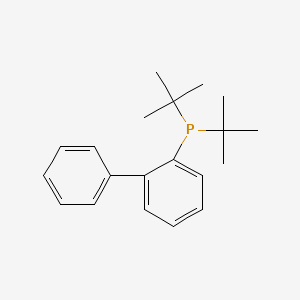

2-(Di-tert-butylphosphino)biphenyl, also known as (2-Biphenyl)di-tert-butylphosphine, is a sterically bulky biaryl phosphine ligand. It is a reactive dialkylbiaryl phosphine ligand that catalyzes carbon-nitrogen bond-forming reactions. This compound is widely used in various catalytic processes due to its unique structural features and reactivity .

Méthodes De Préparation

2-(Di-tert-butylphosphino)biphenyl can be synthesized through several synthetic routes. One common method involves the reaction of biphenyl with di-tert-butylphosphine under specific conditions. The reaction typically requires a palladium catalyst and is carried out under an inert atmosphere to prevent oxidation . Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Analyse Des Réactions Chimiques

2-(Di-tert-butylphosphino)biphenyl undergoes various types of chemical reactions, including:

Cross Couplings: This compound is used as a ligand in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions

Oxidation and Reduction: While this compound itself is not typically involved in oxidation or reduction reactions, it can facilitate these processes when used as a ligand in catalytic systems.

Substitution: This compound can participate in substitution reactions, particularly in the formation of carbon-nitrogen bonds.

Common reagents and conditions used in these reactions include palladium catalysts, aryl halides, and bases such as potassium carbonate. Major products formed from these reactions are often complex organic molecules with applications in pharmaceuticals and materials science .

Applications De Recherche Scientifique

Catalytic Applications

1.1 Suzuki-Miyaura Cross-Coupling Reactions

One of the most notable applications of 2-(di-tert-butylphosphino)biphenyl is in the Suzuki-Miyaura cross-coupling reaction. This reaction is crucial for forming carbon-carbon bonds, particularly in the synthesis of biaryl compounds. The ligand enhances the reaction efficiency when paired with palladium catalysts, allowing for the coupling of aryl halides with boronic acids under mild conditions .

1.2 Hydrophenoxylation of Alkynes

This compound also serves as an effective catalyst in the hydrophenoxylation of unactivated internal alkynes. The process involves the addition of phenolic groups to alkynes, leading to the formation of valuable intermediates for further chemical transformations .

1.3 Decarboxylative Cross-Coupling

this compound has been employed in decarboxylative cross-coupling reactions involving diaryl disulfides or diaryl diselenides with dialkoxybenzoic acids. This application highlights its utility in synthesizing complex organic molecules from simpler precursors .

1.4 Regioselective Arylations

The ligand is also effective in regioselective arylation reactions, allowing for the targeted introduction of aryl groups into olefins using aryl chlorides. This selectivity is essential for synthesizing compounds with specific structural features .

Pharmaceutical Synthesis

2.1 Synthesis of Imidazo[1,2-a]pyridines

In pharmaceutical chemistry, this compound has been utilized in the synthesis of novel imidazo[1,2-a]pyridines, which exhibit potent antiviral activity against the herpes virus. The ligand's role in facilitating these reactions underscores its importance in developing therapeutic agents .

2.2 Synthesis of Complex Organic Molecules

The ligand has also been involved in various synthetic pathways leading to complex organic molecules that serve as potential drug candidates. Its ability to stabilize palladium catalysts enhances reaction rates and yields, making it a valuable tool in medicinal chemistry .

Materials Science Applications

3.1 Dynamic Gel Systems

Research has demonstrated that this compound can participate in hydrosilylation reactions to create dynamic gel systems responsive to light stimuli. These materials have potential applications in soft robotics and responsive materials technology .

Case Studies

Mécanisme D'action

The mechanism by which 2-(Di-tert-butylphosphino)biphenyl exerts its effects involves its role as a ligand in catalytic systems. This compound coordinates with metal centers, such as palladium, to form active catalytic species. These catalytic species facilitate various chemical transformations by stabilizing reaction intermediates and lowering activation energies . The molecular targets and pathways involved depend on the specific catalytic process and the substrates used.

Comparaison Avec Des Composés Similaires

2-(Di-tert-butylphosphino)biphenyl is part of the Buchwald ligand family, which includes several other sterically bulky biaryl phosphine ligands. Similar compounds include:

XPhos: Another biaryl phosphine ligand with similar applications in cross-coupling reactions.

SPhos: Known for its use in palladium-catalyzed amination reactions.

tBuXPhos: A ligand with tert-butyl groups that provides steric bulk and electron-donating properties.

Cythis compound: A cyclohexyl-substituted version of this compound with enhanced stability.

This compound is unique due to its specific steric and electronic properties, which make it particularly effective in certain catalytic processes. Its ability to stabilize reactive intermediates and facilitate challenging transformations sets it apart from other ligands in the Buchwald family .

Activité Biologique

2-(Di-tert-butylphosphino)biphenyl is a phosphine ligand that has garnered attention not only for its role in catalysis but also for its potential biological activities. This article explores its biological implications, particularly in drug development and enzyme inhibition, supported by relevant case studies and research findings.

This compound (C20H27P) is characterized by its bulky di-tert-butylphosphino group attached to a biphenyl backbone. The synthesis typically involves the reaction of 2-bromobiphenyl with di-tert-butylphosphinous chloride in the presence of a palladium catalyst, yielding high purity and yield (up to 95.7%) under controlled conditions .

Biological Applications

1. Ligand in Catalysis:

The primary application of this compound is as a ligand in palladium-catalyzed cross-coupling reactions, which are crucial for the formation of complex organic molecules. This capability is essential in synthesizing various bioactive compounds and pharmaceutical intermediates .

2. Protein Kinase Inhibition:

Research indicates that this compound can inhibit specific protein kinases, such as PLK1 (Polo-like kinase 1). PLK1 is involved in cell cycle regulation, and its inhibition may have therapeutic implications in cancer treatment. Studies have shown that compounds containing this ligand can sensitize tumor cells to chemotherapeutic agents, thereby enhancing their effectiveness .

3. Enzyme Activity Modulation:

The compound has been studied for its role in modulating enzyme activities, particularly those involved in lipid metabolism and inflammatory responses. For instance, it has been implicated in inhibiting cytosolic phospholipase A2 (cPLA2), which plays a significant role in the production of arachidonic acid and subsequent inflammatory mediators .

Case Studies

Case Study 1: Inhibition of PLK1 Activity

A study demonstrated that the incorporation of this compound into a compound led to significant inhibition of PLK1 activity. The results indicated that this inhibition could block centriole duplication, which is critical in cancer cell proliferation .

Case Study 2: Anti-inflammatory Potential

Another investigation highlighted the compound's ability to inhibit cPLA2 activity, suggesting its potential use in treating inflammatory diseases such as arthritis. The inhibition of cPLA2 could reduce the production of pro-inflammatory mediators, thereby alleviating symptoms associated with chronic inflammation .

Research Findings

Recent studies have focused on optimizing the use of this compound in various catalytic systems to enhance its biological activity:

- Catalytic Efficiency: Research shows that when combined with other metal catalysts, this ligand significantly improves reaction yields for synthesizing biologically active compounds .

- Mechanistic Insights: Investigations into the mechanistic pathways reveal that this ligand facilitates nucleophilic attacks in various organic reactions, which can lead to the formation of complex structures relevant for drug development .

Summary Table of Biological Activities

Propriétés

IUPAC Name |

ditert-butyl-(2-phenylphenyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27P/c1-19(2,3)21(20(4,5)6)18-15-11-10-14-17(18)16-12-8-7-9-13-16/h7-15H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNXMDTWQWLGCPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)P(C1=CC=CC=C1C2=CC=CC=C2)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50370169 | |

| Record name | 2-(Di-tert-butylphosphino)biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

224311-51-7 | |

| Record name | 2-(Di-tert-butylphosphino)biphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=224311-51-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Di-tert-butylphosphino)biphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0224311517 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Di-tert-butylphosphino)biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(DI-TERT-BUTYLPHOSPHINO)BIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Y743P380H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.